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Compound of Interest

Compound Name: 2-Acetamido-6-nitrobenzoic Acid

Cat. No.: B1265846 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis to aid in the structural confirmation of 2-
Acetamido-6-nitrobenzoic acid. Due to the limited availability of direct experimental data for

this specific molecule in public databases, this guide presents a comprehensive comparison

with closely related structural isomers and analogs. The methodologies and spectral data

provided for these related compounds offer a robust framework for the characterization and

confirmation of the 2-Acetamido-6-nitrobenzoic acid structure.

Structural Overview
2-Acetamido-6-nitrobenzoic acid (C9H8N2O5) is a substituted aromatic carboxylic acid.[1] Its

structure, featuring an acetamido and a nitro group ortho to a carboxylic acid, suggests specific

spectroscopic signatures that can be predicted and compared with known compounds.

Comparative Spectroscopic Data
To facilitate the structural elucidation of 2-Acetamido-6-nitrobenzoic acid, the following tables

summarize key spectroscopic data for structurally similar molecules. This comparative data is

essential for identifying the characteristic signals of the target compound.

Table 1: Comparative ¹H NMR Spectroscopic Data of Related Nitrobenzoic Acid Derivatives
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Compound
Chemical Shift
(δ) of Aromatic
Protons (ppm)

Multiplicity Solvent Reference

2-Nitrobenzoic

acid

8.00 - 8.03 (H-6),

7.88 - 7.90 (H-4),

7.81 - 7.82 (H-5),

7.79 (H-3)

m DMSO-d6 [2]

2-Methyl-6-

nitrobenzoic acid

7.998 (d), 7.733

(t), 7.608 (d)
d, t, d DMSO-d6 [3]

2-Amino-4-

nitrobenzoic acid

7.930, 7.661,

7.258
m DMSO-d6 [4]

Predicted 2-

Acetamido-6-

nitrobenzoic acid

~8.0-8.2 (H-3),

~7.8-8.0 (H-4),

~7.6-7.8 (H-5)

d, t, d DMSO-d6 N/A

Table 2: Comparative ¹³C NMR Spectroscopic Data of Related Nitrobenzoic Acid Derivatives

Compound
Chemical Shift (δ)
of Key Carbons
(ppm)

Solvent Reference

2-Nitrobenzoic acid

165.7 (C=O), 147.9

(C-2), 133.5 (C-4),

131.8 (C-6), 130.3 (C-

1), 129.1 (C-5), 124.2

(C-3)

Not Specified [2]

Predicted 2-

Acetamido-6-

nitrobenzoic acid

~168 (C=O, acid),

~170 (C=O, amide),

~148 (C-NO2), ~140

(C-NHAc), ~120-135

(Aromatic C-H), ~24

(CH3)

DMSO-d6 N/A

Table 3: Comparative Infrared (IR) Spectroscopy Data of Related Nitrobenzoic Acid Derivatives
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Compound
Wavenumber
(cm⁻¹)

Assignment Reference

2-Nitrobenzoic acid
~3000 (broad), ~1700,

~1530, ~1350

O-H (acid), C=O

(acid), Asymmetric

NO₂, Symmetric NO₂

[3]

2-Methyl-6-

nitrobenzoic acid

~3000, ~1700, ~1530,

~1350

O-H (acid), C=O

(acid), Asymmetric

NO₂, Symmetric NO₂

[3]

Predicted 2-

Acetamido-6-

nitrobenzoic acid

~3300, ~3000 (broad),

~1700, ~1680, ~1540,

~1350

N-H (amide), O-H

(acid), C=O (acid),

C=O (amide I),

Asymmetric NO₂,

Symmetric NO₂

N/A

Table 4: Comparative Mass Spectrometry Data

Compound
Molecular Weight (
g/mol )

Predicted m/z for
[M-H]⁻

Reference

2-Acetamido-6-

nitrobenzoic acid
224.17 223.03604 [1]

2-Acetamido-5-

nitrobenzoic acid
224.17 Not Specified [5]

4-Acetamido-3-

nitrobenzoic acid
224.17 Not Specified [6]

2-Methyl-6-

nitrobenzoic acid
181.15 Not Specified [3]

Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data

necessary for the structural confirmation of 2-Acetamido-6-nitrobenzoic acid. These are

based on established methods for similar aromatic nitro compounds.[3]
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a

suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in an NMR tube. Ensure the sample is

fully dissolved.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped for both

¹H and ¹³C detection.

Data Acquisition:

¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-45°

pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A greater

number of scans will be required compared to ¹H NMR.

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and

baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS at 0

ppm).

Infrared (IR) Spectroscopy
Objective: To identify the key functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean.

Place a small amount of the solid sample onto the crystal.

Apply pressure to ensure good contact.

Instrumentation: A benchtop FT-IR spectrometer with an ATR accessory.
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Data Acquisition: Collect a background spectrum of the empty ATR crystal, followed by the

sample spectrum, typically scanning from 4000-400 cm⁻¹. Co-add 16 to 32 scans to improve

the signal-to-noise ratio.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electrospray Ionization - ESI):

Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile, methanol) at

a low concentration (e.g., 1 µg/mL).

Infuse the sample solution into the ESI source.

Instrumentation: A mass spectrometer equipped with an ESI source and a high-resolution

mass analyzer (e.g., Time-of-Flight or Orbitrap).

Data Acquisition: Acquire spectra in both positive and negative ion modes. The mass

analyzer separates ions based on their mass-to-charge ratio (m/z).

Data Processing: The resulting mass spectrum plots the relative abundance of ions against

their m/z ratio. The molecular ion peak should be identified to confirm the molecular weight.

Workflow for Structural Confirmation
The logical flow for confirming the structure of 2-Acetamido-6-nitrobenzoic acid is outlined

below.
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Caption: Workflow for the synthesis, purification, and structural confirmation of 2-Acetamido-6-
nitrobenzoic acid.

By following the described experimental protocols and comparing the acquired data with the

provided information for related compounds, researchers can confidently confirm the structure

of 2-Acetamido-6-nitrobenzoic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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